molecular formula C7H13NO B1315063 1-Methylpiperidine-4-carbaldehyde CAS No. 50675-21-3

1-Methylpiperidine-4-carbaldehyde

Cat. No.: B1315063
CAS No.: 50675-21-3
M. Wt: 127.18 g/mol
InChI Key: LKIYWJKEOOFVCV-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C7H13NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methyl group at the nitrogen atom and an aldehyde group at the fourth position of the piperidine ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Scientific Research Applications

1-Methylpiperidine-4-carbaldehyde is utilized in a wide range of scientific research applications:

Safety and Hazards

1-Methylpiperidine-4-carbaldehyde can cause serious eye irritation and is very toxic to aquatic life . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with an oxidizing agent to introduce the aldehyde group at the fourth position. For instance, the oxidation of 1-methylpiperidine using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of pyridine derivatives followed by selective oxidation. The use of catalysts such as molybdenum disulfide (MoS2) in the hydrogenation step is common .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: 1-Methylpiperidine-4-carboxylic acid.

    Reduction: 1-Methylpiperidine-4-methanol.

    Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

Mechanism of Action

The mechanism of action of 1-methylpiperidine-4-carbaldehyde largely depends on its application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved vary based on the specific application and context .

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but lacking the methyl and aldehyde groups.

    1-Methylpiperidine: Similar to 1-methylpiperidine-4-carbaldehyde but without the aldehyde group.

    4-Piperidinecarboxaldehyde: Similar but lacks the methyl group at the nitrogen atom.

Uniqueness: this compound is unique due to the presence of both a methyl group at the nitrogen atom and an aldehyde group at the fourth position. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

1-methylpiperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIYWJKEOOFVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501636
Record name 1-Methylpiperidine-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50675-21-3
Record name 1-Methyl-4-piperidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50675-21-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpiperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-piperidinecarbaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 1-methylpiperidine-4-carboxylate (3.66 g, 0.0214 mole) in 20 mL of anhydrous ether at -78° under nitrogen gas was added, dropwise, 2 equivalents of diisobutylaluminum hydride (46 mL of a 20% by weight solution in hexane). After the addition (30 min.), the mixture was stirred at -78° for 2 hours. Fifty mL of water was slowly added to decompose the excess hydride. The mixture was stirred at room temperature for one hour. The ether solution was decanted and the aqueous solution was extracted with methylene chloride (3×50 mL). The combined extracts were evaporated in vacuo to give 1-methyl-4-piperidinecarboxaldehyde as a colorless liquid (2.361 g, 86.8%): IR (neat) 2940, 2850, 2790, 2740, 2680, 1725, 1440, 1450, 1380, 1280, 1145, 1090, 1070, 1040, 970, 930 and 760 cm-1 ; NMR (CDCl3) δ1.85 (m, 5H), 2.05 (m, 2H), 2.22 (s, 3H), 1.65 (m, 2H) and 9.67 (s, 1H). The NMR spectrum clearly indicated the product was the aldehyde (peak at δ9.67).
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3.66 g
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20 mL
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Synthesis routes and methods II

Procedure details

To a deep cold (below -70° C.) solution of methyl 1-methylisonipecotate (15.7 g. 0.1 mol) in 500 mL of hexane was added, dropwise over 1 hr, 100 mL of 1N diisobutylaluminum hydride (DIBAL-H) in hexane. The solution was stirred for 1.5 h, and 20 mL of saturated aqueous ammonium chloride was very slowly added. The reaction mixture was gradually allowed to come to ambient temperature and stirring was continued for an additional hour. To the reaction mixture was added 10 mL of saturated aqueous sodium bicarbonate and the organic layer was decanted. The aqueous layer was extracted with methylene chloride (200 mL×3) and then with ether (200 mL×3). The combined extracts were dried with magnesium sulfate and evaporated to give 10 g (79%) of a pale yellow oil (crude). The crude aldehyde was used for further reaction without purification.
Quantity
15.7 g
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500 mL
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100 mL
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20 mL
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10 mL
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Yield
79%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperidine-4-carbaldehyde
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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